![molecular formula C12H9NO4S3 B2990608 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate CAS No. 338776-77-5](/img/structure/B2990608.png)
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their potential anticancer properties. The compound could be explored as a part of novel chemotherapeutic agents, given its structural similarity to biologically active thiophene analogs. These compounds can interact with various cellular targets, potentially inhibiting cancer cell growth and proliferation .
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are pivotal in the development of organic semiconductors. Due to their conjugated systems and electronic properties, they can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory potential of thiophene derivatives makes them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs). Research could focus on synthesizing analogs of the compound to evaluate their efficacy and safety profile as anti-inflammatory agents .
Antimicrobial Activity
Thiophene compounds have shown promise as antimicrobial agents. The compound could be synthesized and tested against a range of bacterial and fungal pathogens to determine its effectiveness in combating infections, which is crucial in the era of increasing antibiotic resistance .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be applied to protect metals from corrosion, especially in harsh environments, thereby extending the life of metal components and structures .
Neuropharmacology: Voltage-gated Sodium Channel Blocker
Given the structural features of thiophene derivatives, the compound could be investigated for its potential as a voltage-gated sodium channel blocker. This application is significant in the development of anesthetics and in the treatment of neurological disorders .
Organic Electronics: OLEDs Fabrication
The compound’s potential application in the fabrication of OLEDs is noteworthy. Its electronic properties could be harnessed to improve the efficiency and durability of OLEDs, which are used in a variety of display technologies .
Kinase Inhibition: Anti-cancer Research
Kinase inhibitors are a class of anticancer drugs that target specific kinases involved in the growth of cancer cells. The compound could be synthesized and screened for its ability to inhibit kinases, offering a targeted approach to cancer treatment .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . As such, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene and its derivatives, including [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives have been applied in the synthesis of inhibitors for various kinases , suggesting that they may interact with these targets to exert their effects.
Biochemical Pathways
Thiophene derivatives have been used in the development of inhibitors for various kinases , which play crucial roles in numerous cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they may exert various molecular and cellular effects.
properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S3/c14-11(10-2-1-5-18-10)17-13-9-4-7-20(15,16)12-8(9)3-6-19-12/h1-3,5-6H,4,7H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLRLYVZEWEPPS-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CS3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CS3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate |
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